ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and pyrimidines. The reaction conditions may involve:
Condensation reactions: Using catalysts like piperidine or pyridine.
Cyclization reactions: Employing reagents such as phosphorus oxychloride (POCl3) or acetic anhydride.
Esterification: Using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Purification techniques: Such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or amines.
Substitution: May yield halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures.
Benzylidene derivatives: Compounds with similar benzylidene groups.
Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.
Uniqueness
Ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C26H24N2O6S |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
ethyl (2E)-2-[(3-acetyloxyphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H24N2O6S/c1-5-33-25(31)22-15(2)27-26-28(23(22)18-9-11-19(32-4)12-10-18)24(30)21(35-26)14-17-7-6-8-20(13-17)34-16(3)29/h6-14,23H,5H2,1-4H3/b21-14+ |
InChI Key |
MQFSKYXSXUEZFP-KGENOOAVSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CC(=CC=C4)OC(=O)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC(=CC=C4)OC(=O)C)S2)C |
Origin of Product |
United States |
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